tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-propylcarbamate
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Overview
Description
tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-propylcarbamate: is a synthetic organic compound that features a benzotriazole moiety linked to a carbamate group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The benzotriazole ring is known for its stability and versatility in synthetic chemistry, making it a valuable scaffold for the development of new compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-propylcarbamate typically involves the reaction of benzotriazole with tert-butyl N-propylcarbamate under specific conditions. One common method includes:
Formation of Benzotriazole Intermediate: Benzotriazole is first activated, often by converting it into a more reactive form such as benzotriazole-1-ylmethyl chloride.
Nucleophilic Substitution: The activated benzotriazole intermediate then reacts with tert-butyl N-propylcarbamate in the presence of a base, such as triethylamine, to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can optimize reaction conditions, such as temperature and pressure, to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzotriazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbamate group, potentially converting it into an amine.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzotriazole N-oxides, while reduction could produce amines.
Scientific Research Applications
Chemistry
In synthetic chemistry, tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-propylcarbamate is used as a building block for the synthesis of more complex molecules. Its stability and reactivity make it a valuable intermediate in the development of pharmaceuticals and agrochemicals.
Biology and Medicine
The compound’s benzotriazole moiety is known for its biological activity, including antimicrobial and anticancer properties. Researchers are exploring its potential as a therapeutic agent, particularly in the design of enzyme inhibitors and receptor modulators.
Industry
In the industrial sector, this compound is used in the production of polymers and coatings. Its ability to stabilize against UV degradation makes it a useful additive in materials science.
Mechanism of Action
The mechanism of action of tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-propylcarbamate involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole ring can form π-π stacking interactions and hydrogen bonds, facilitating binding to biological macromolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzotriazole: A simpler analog without the carbamate group, used widely in corrosion inhibition and as a synthetic intermediate.
tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)carbamate: Lacks the propyl group, used in similar applications but with different reactivity profiles.
Uniqueness
tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-propylcarbamate is unique due to the combination of the benzotriazole and carbamate functionalities, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
tert-butyl N-(benzotriazol-1-ylmethyl)-N-propylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2/c1-5-10-18(14(20)21-15(2,3)4)11-19-13-9-7-6-8-12(13)16-17-19/h6-9H,5,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKGDSBNLJIHNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CN1C2=CC=CC=C2N=N1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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